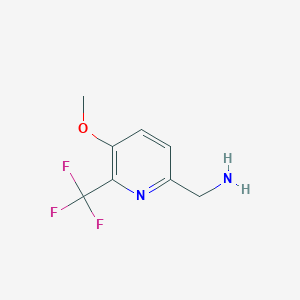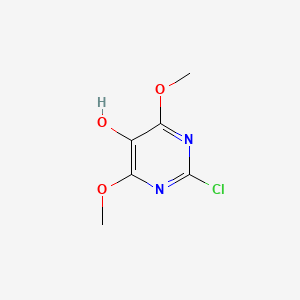
2-Chloro-4,6-dimethoxypyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethoxypyrimidin-5-ol is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,6-dimethoxypyrimidin-5-ol typically involves a series of reactions starting from readily available precursors. One common method involves the salifying reaction, cyanamide reaction, and condensation reaction. The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine. Finally, a condensation reaction under the action of a catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of composite solvents such as dimethyl formamide, dimethyl sulfoxide, and petroleum ether is common to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Condensation Reactions: Catalysts like Lewis acids are employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4,6-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2-Chloro-4,6-dimethoxypyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7ClN2O3 |
|---|---|
Molecular Weight |
190.58 g/mol |
IUPAC Name |
2-chloro-4,6-dimethoxypyrimidin-5-ol |
InChI |
InChI=1S/C6H7ClN2O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3 |
InChI Key |
KTFOFDBMYUIVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


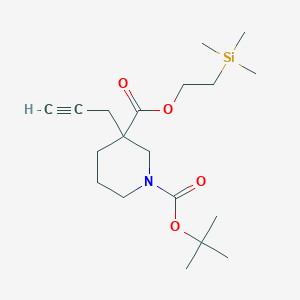
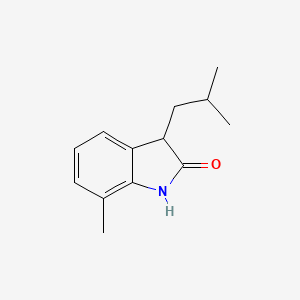
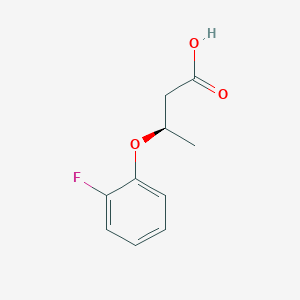

![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

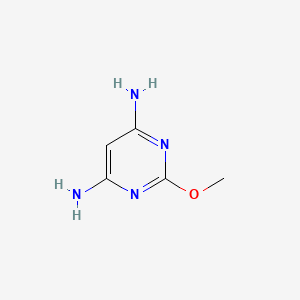
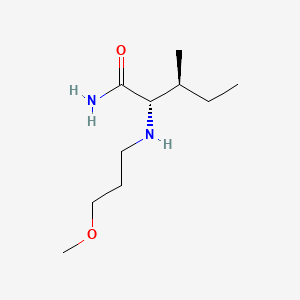

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

